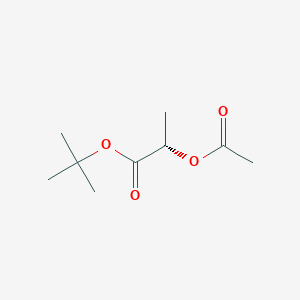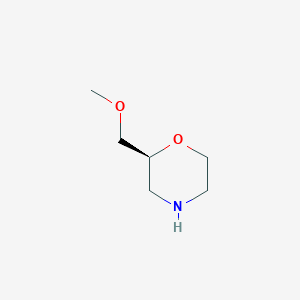![molecular formula C6H7NO3S2 B169815 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-97-8](/img/structure/B169815.png)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. Riluzole was first approved by the US Food and Drug Administration (FDA) in 1995 and has since been widely used in clinical practice.
Wirkmechanismus
Riluzole exerts its neuroprotective effects by modulating glutamate release and uptake. Glutamate is a major excitatory neurotransmitter in the central nervous system, but excessive glutamate release can lead to excitotoxicity and neuronal damage. Riluzole inhibits glutamate release by blocking voltage-gated sodium channels and enhancing glutamate uptake by astrocytes.
Biochemische Und Physiologische Effekte
Riluzole has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the activation of neurotrophic factors. Riluzole has also been shown to improve motor function and prolong survival in animal models of ALS.
Vorteile Und Einschränkungen Für Laborexperimente
Riluzole has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its relatively low toxicity. However, there are also some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for appropriate controls and dosing.
Zukünftige Richtungen
There are several potential future directions for research on 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, including:
1. Developing more effective formulations or delivery methods to improve its bioavailability and therapeutic efficacy.
2. Investigating its potential for treating other neurological disorders beyond ALS, such as Alzheimer's disease and multiple sclerosis.
3. Exploring its potential for combination therapy with other drugs or interventions.
4. Investigating its effects on other neurotransmitter systems beyond glutamate, such as GABA and acetylcholine.
5. Investigating its potential for neuroprotection in other contexts, such as traumatic brain injury and stroke.
Conclusion
Riluzole is a neuroprotective drug that has been widely used for the treatment of ALS and other neurological disorders. Its mechanism of action involves the modulation of glutamate release and uptake, and it has several biochemical and physiological effects. While there are some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, there are also several potential future directions for research on this drug.
Synthesemethoden
Riluzole can be synthesized through several methods, including the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction with hydrazine hydrate and oxidation with hydrogen peroxide. Another method involves the reaction of 2-mercaptobenzothiazole with acrylonitrile, followed by the reaction with hydrogen peroxide and hydrolysis.
Wissenschaftliche Forschungsanwendungen
Riluzole has been extensively studied for its potential therapeutic effects on various neurological disorders, including ALS, Alzheimer's disease, multiple sclerosis, and spinal cord injury. Riluzole has been shown to modulate glutamate release and uptake, which is thought to be a key mechanism underlying its neuroprotective effects.
Eigenschaften
CAS-Nummer |
138890-97-8 |
|---|---|
Produktname |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide |
Molekularformel |
C6H7NO3S2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2 |
InChI-Schlüssel |
XJIFVJXWTXQPAJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Kanonische SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Andere CAS-Nummern |
138890-97-8 |
Synonyme |
3,4-Dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



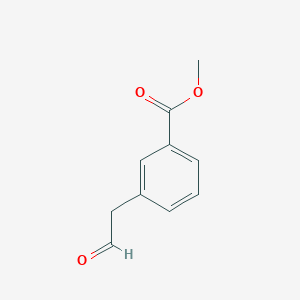
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
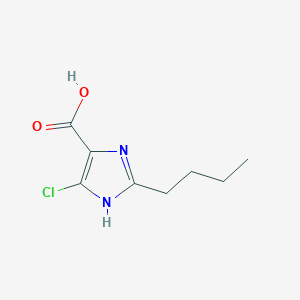
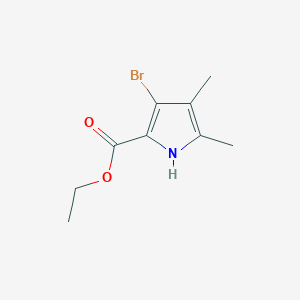
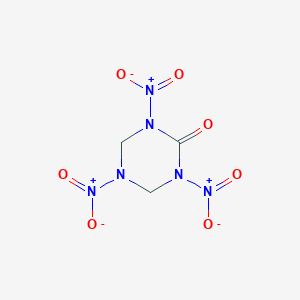
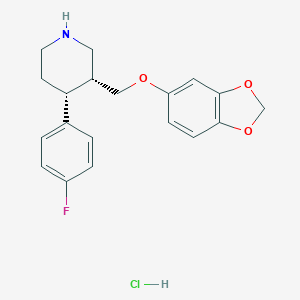
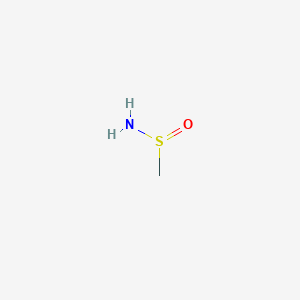


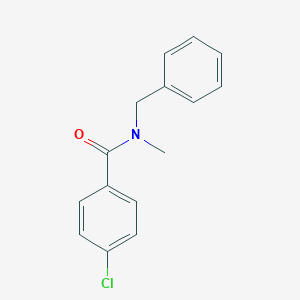
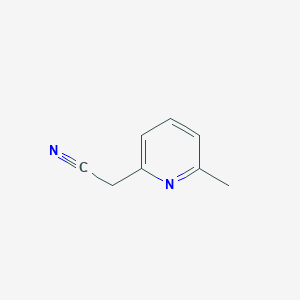
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
